Kaur-16-ene
Overview
Description
Kaur-16-ene is a kaurane diterpenoid.
This compound is a natural product found in Podocarpus nivalis, Thlaspi arvense, and other organisms with data available.
Biological Activity
Kaur-16-ene, a diterpene compound, has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bicyclic framework typical of diterpenes. The compound can be represented as follows:
The structural formula highlights the presence of multiple functional groups that contribute to its biological activities. Notably, derivatives such as kaurenoic acid (ent-kaur-16-en-19-oic acid) have been extensively studied for their pharmacological properties .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities:
1. Anti-inflammatory Effects
- Kaurenoic acid has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Studies indicate that kaurenoic acid can induce the expression of Nrf2-dependent genes such as GCLC and HO-1 at concentrations as low as 1 nM .
2. Antitumor Properties
- Research has demonstrated that ent-kaur-16-ene derivatives possess significant antiproliferative effects against various cancer cell lines, including HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma). One derivative showed an IC50 value of approximately 2.5 μM, indicating potent activity .
3. Antimicrobial Activity
- Kaurenoic acid exhibits antimicrobial properties against a range of pathogens. It has been isolated from various plant sources and shows effectiveness in inhibiting bacterial growth .
4. Cytotoxic Effects
- The cytotoxicity of kaurenoic acid has been evaluated in several studies, revealing its potential to induce cell death in cancerous cells through mechanisms such as DNA damage and apoptosis .
The mechanisms underlying the biological activities of this compound involve several pathways:
Nrf2 Activation
- Kaurenoic acid activates the Nrf2 transcription factor, leading to increased expression of antioxidant enzymes and anti-inflammatory mediators. This mechanism is crucial for its protective effects against oxidative stress .
Genotoxicity
- Some studies have indicated that kaurenoic acid may exhibit genotoxic effects under certain conditions, potentially due to DNA strand breaks or inhibition of topoisomerase I .
Case Studies
A selection of case studies highlights the diverse applications and effects of this compound:
Properties
IUPAC Name |
5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVABDHFQKWOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
562-28-7 | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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